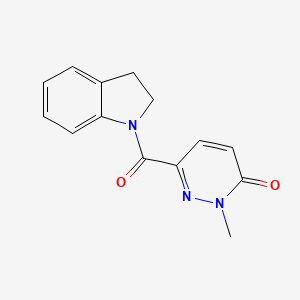
6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one" is a derivative of pyridazinone, which is a class of heterocyclic compounds known for their diverse pharmacological activities. The indoline moiety attached to the pyridazinone core suggests potential for increased biological activity, given that indole derivatives are prominent in medicinal chemistry due to their presence in many natural products and drugs.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported using various methods. For instance, an efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones was achieved through a Lewis acid-catalyzed cyclopropane ring-opening/Friedel-Crafts alkylation sequence, yielding products in up to 99% yield . Another study reported the one-pot synthesis of functionalized 6-(indol-3-yl)-2,2'-bipyridine derivatives via a multicomponent reaction under neat conditions, indicating the versatility of indole-containing compounds in multicomponent synthesis . Additionally, an unexpected C-C bond cleavage in the absence of metal was exploited to develop an efficient approach toward 6-arylpyridazin-3-ones from simple and commercially available precursors .
Molecular Structure Analysis
The molecular structure of "6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one" would likely exhibit a planar pyridazinone core with an indoline substituent. The indoline group could potentially engage in π-π stacking interactions due to its aromatic nature, which might influence the compound's binding affinity to biological targets. The presence of a carbonyl group in the indoline moiety could also serve as a hydrogen bond acceptor, further contributing to the compound's potential biological activity.
Chemical Reactions Analysis
While the specific chemical reactions of "6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one" are not detailed in the provided papers, related compounds have been synthesized through various reactions. For example, the preparation of cyclic and bicyclic β-amino acids derivatives from related oxazine carboxylates involved alkylation and acylation steps . Moreover, a multicomponent assembling approach was used to create spiro[indoline-3,4'-pyrano[3,2-c]pyridine]-2,5'(6'H)-dione scaffolds, which could be analogous to reactions involving the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of "6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one" can be inferred from the properties of similar compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the indoline and pyridazinone moieties. The compound's ability to form crystals could facilitate its characterization through X-ray crystallography, and its potential for hydrogen bonding could affect its solubility in various solvents. The electronic properties of the pyridazinone core, such as its electron-withdrawing or donating abilities, would also play a role in the compound's reactivity and interaction with biological targets.
科学的研究の応用
Synthesis and Chemical Transformations
- A study by Tishkov, Reissig, and Ioffe (2002) explored the preparation of cyclic and bicyclic β-amino acids derivatives from methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate, which involved alkylation and acylation processes. These derivatives serve as precursors for the synthesis of compounds including indolizine-6- and quinolizine-3-carboxylic acids, indicating the versatility of related oxazine compounds in synthetic organic chemistry (Tishkov, Reissig, & Ioffe, 2002).
Antimicrobial Activity
- Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives and evaluated their antimicrobial activity. The study highlights the potential of these derivatives in pharmaceutical applications, suggesting that compounds related to 6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one could also be explored for their biological activities (Hassan, 2013).
Photochromic Applications
- Tomasulo, Sortino, White, and Raymo (2005) designed and synthesized photochromic compounds incorporating fused indoline and benzooxazine fragments. These compounds exhibit fast and stable photochromic properties, demonstrating potential applications in materials science, particularly in the development of photoresponsive materials (Tomasulo et al., 2005).
Electronic and Optical Properties
- Thomas and Tyagi (2010) synthesized triarylamines based on 6H-indolo[2,3-b]quinoxaline, studying their spectra and theoretical aspects. The electronic and optical properties of these compounds, influenced by their structural configurations, point to their applicability in the fields of optoelectronics and materials chemistry (Thomas & Tyagi, 2010).
Reaction Mechanisms
- Usachev, Tabatchikova, Sevenard, and Sosnovskikh (2018) investigated the reactions of indoles with 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one, leading to the formation of specific dihydro-1,3-oxazin-6-ones. This study provides insight into the reactivity and interaction of indole derivatives with oxazine compounds, offering valuable information for synthetic strategies in organic chemistry (Usachev et al., 2018).
特性
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-16-13(18)7-6-11(15-16)14(19)17-9-8-10-4-2-3-5-12(10)17/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXPBVMOGTEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

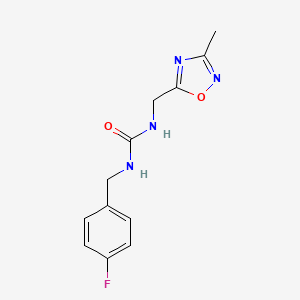
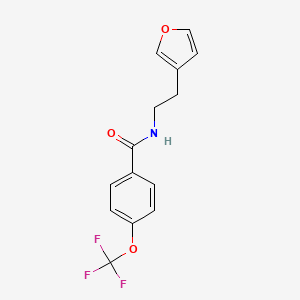
![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)
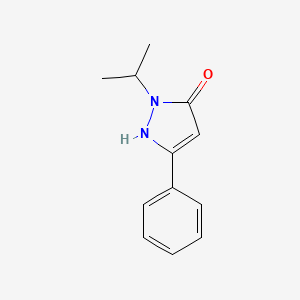
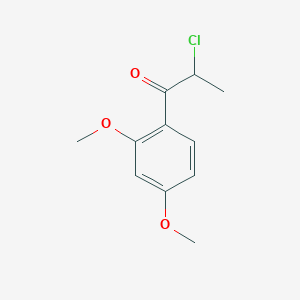
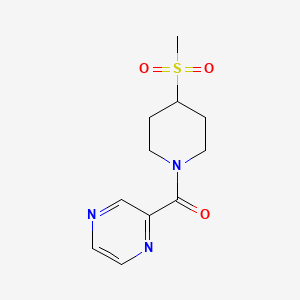
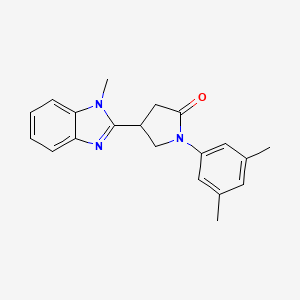
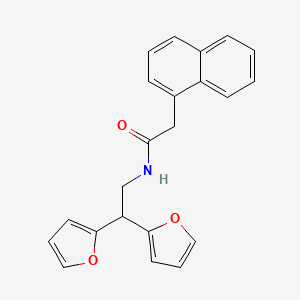
![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)
![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)
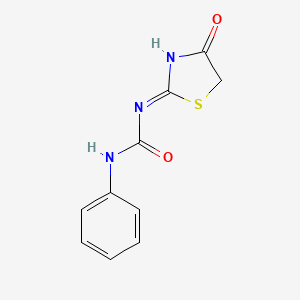
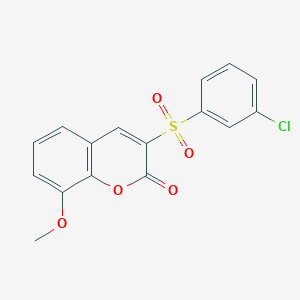
![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)